molecular formula C12H19N B13980303 (S)-1-(2-methylphenyl)pentylamine

(S)-1-(2-methylphenyl)pentylamine

Cat. No.: B13980303
M. Wt: 177.29 g/mol
InChI Key: RYBKFDLNGSCSHO-LBPRGKRZSA-N
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Description

(S)-1-(2-methylphenyl)pentylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-methylphenyl)pentylamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of the corresponding imine or ketone precursor using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent such as ethanol or methanol, and a chiral catalyst like a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-methylphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding alkane.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(2-methylphenyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-methylphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-methylphenyl)pentylamine: The enantiomer of (S)-1-(2-methylphenyl)pentylamine, with different stereochemistry.

    1-(2-methylphenyl)ethylamine: A structurally similar compound with a shorter carbon chain.

    1-(2-methylphenyl)propylamine: Another similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m0/s1

InChI Key

RYBKFDLNGSCSHO-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1C)N

Canonical SMILES

CCCCC(C1=CC=CC=C1C)N

Origin of Product

United States

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